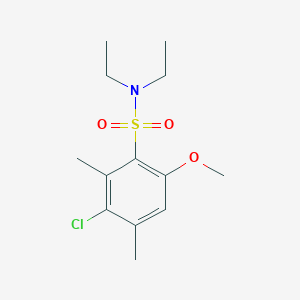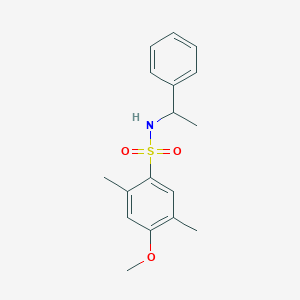
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, also known as MPTC, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTC belongs to the class of thiazole derivatives, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
作用机制
The exact mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has also been found to reduce the levels of prostaglandins in vitro and in vivo, which suggests that it may have analgesic properties. In addition, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has been found to exhibit antimicrobial activity against various bacterial strains, which suggests that it may have potential as an antibacterial agent.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective alternative to natural compounds, which may be difficult to obtain in large quantities. Another advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is that it has been found to exhibit various biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
未来方向
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. One direction is to further investigate its mechanism of action, which may help to identify new targets for drug development. Another direction is to study its potential as an antibacterial agent, which may help to identify new treatments for bacterial infections. Additionally, further studies are needed to determine its safety and efficacy in vivo, which may help to pave the way for its clinical development as a therapeutic agent.
合成方法
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can be synthesized by the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the thiazole derivative and the carboxylic acid group of the 4-methoxyphenylacetic acid. The resulting product is then treated with ethyl chloroformate to form the corresponding ethyl ester, which is subsequently hydrolyzed to give 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
科学研究应用
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate possesses anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
产品名称 |
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C20H17NO4S |
分子量 |
367.4 g/mol |
IUPAC 名称 |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-13-18(26-19(21-13)15-6-4-3-5-7-15)20(23)25-12-17(22)14-8-10-16(24-2)11-9-14/h3-11H,12H2,1-2H3 |
InChI 键 |
CXJHBJRIESGWEG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















